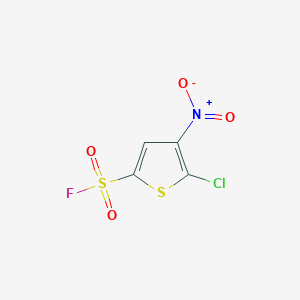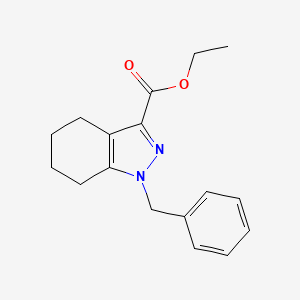
5-chloro-4-nitrothiophene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-nitrothiophene-2-sulfonyl fluoride is a heterocyclic compound that contains a thiophene ring substituted with fluorosulphonyl, nitro, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitrothiophene-2-sulfonyl fluoride typically involves the introduction of the fluorosulphonyl, nitro, and chloro groups onto a thiophene ring. One common method involves the nitration of 2-chlorothiophene followed by sulfonylation and fluorination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-nitrothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products
Scientific Research Applications
5-chloro-4-nitrothiophene-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-chloro-4-nitrothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulphonyl and nitro groups can participate in various biochemical pathways, leading to the modulation of biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorosulphonyl group can form covalent bonds with nucleophilic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
2-Fluorosulphonyl-4-nitrothiophene: Lacks the chloro group, which may affect its reactivity and applications.
2-Fluorosulphonyl-5-chlorothiophene: Lacks the nitro group, which may reduce its potential biological activities.
4-Nitro-5-chlorothiophene: Lacks the fluorosulphonyl group, which may limit its use in certain chemical reactions.
Uniqueness
5-chloro-4-nitrothiophene-2-sulfonyl fluoride is unique due to the presence of all three functional groups (fluorosulphonyl, nitro, and chloro) on the thiophene ring.
Properties
Molecular Formula |
C4HClFNO4S2 |
|---|---|
Molecular Weight |
245.6 g/mol |
IUPAC Name |
5-chloro-4-nitrothiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C4HClFNO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H |
InChI Key |
IVFWBVBLKZWDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Fluorophenyl)-2-furanyl]-2-chloroethanone](/img/structure/B8454970.png)










![N-[4-Nitro-3-(piperidin-1-yl)phenyl]acetamide](/img/structure/B8455055.png)
![1h-Pyrrolo[2,3-b]pyridine-5-methanol,2,3-dihydro-a-(4-methylphenyl)-](/img/structure/B8455061.png)
